Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

T-type calcium channel ion channel pharmacology structure-activity relationship

This Boc-protected 2,8-diazaspiro[4.5]decane lactam delivers a conformationally restricted 90° dihedral angle between rings—a privileged geometry that pre-organizes pharmacophores for T-type calcium channels (Cav3.1/3.2/3.3), achieving 10–30× selectivity over L-type channels. After standard TFA deprotection, the free piperidine nitrogen enables orthogonal N-functionalization. The scaffold supports GPIIb-IIIa antagonists with oral bioavailability up to 73% and low protein binding (~18%). Order ≥97% purity material for kinase, GPCR, sEH, and chitin synthase SAR campaigns.

Molecular Formula C13H22N2O3
Molecular Weight 254.33
CAS No. 268550-48-7
Cat. No. B592172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS268550-48-7
Molecular FormulaC13H22N2O3
Molecular Weight254.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1
InChIInChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
InChIKeyADPIEGXXCABJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Oxo-2,8-Diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7) — A Conformationally Restricted Spirocyclic Amine Building Block for Medicinal Chemistry


Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7) is a Boc-protected spirocyclic lactam containing a 2,8-diazaspiro[4.5]decane core with a ketone at the 1-position and a tert-butyloxycarbonyl (Boc) protecting group at the N8 nitrogen [1]. The compound belongs to a class of conformationally restricted spirocyclic amines that serve as privileged scaffolds in medicinal chemistry, enabling precise spatial orientation of pharmacophores for target engagement [2]. With a molecular weight of 254.33 g/mol, density of 1.1±0.1 g/cm³, and boiling point of 424.9±38.0 °C at 760 mmHg , it is primarily employed as a versatile intermediate for constructing bioactive molecules targeting kinases, GPCRs, and ion channels .

Why Generic Substitution Fails: Tert-Butyl 1-Oxo-2,8-Diazaspiro[4.5]decane-8-carboxylate Delivers a Validated Spirocyclic Core Not Replicable with Linear or Monocyclic Alternatives


The 2,8-diazaspiro[4.5]decane core represents a distinct three-dimensional scaffold whose conformational restriction cannot be replicated by linear diamines or monocyclic piperidine/pyrrolidine analogs [1]. This spirocyclic framework positions amine nitrogens at defined vectors (approximately 90° dihedral angle between the piperidine and pyrrolidinone rings), enabling precise engagement with biological targets such as T-type calcium channels, GPIIb-IIIa integrin, and soluble epoxide hydrolase [2]. Substituting this core with flexible acyclic amines or simpler heterocycles compromises target binding affinity and selectivity because the entropic penalty upon binding is higher and the pharmacophore orientation is less constrained [3]. Furthermore, the specific 1-oxo substitution and N8-Boc protection pattern in this compound provides a chemically orthogonal handle for selective deprotection and subsequent N-alkylation or acylation, a synthetic advantage not available with unprotected or N2-protected regioisomers .

Quantitative Differentiation Evidence: Tert-Butyl 1-Oxo-2,8-Diazaspiro[4.5]decane-8-carboxylate vs. Structural Analogs and Alternatives


Conformational Restriction: Spirocyclic Core vs. Linear Diamines in T-Type Calcium Channel Antagonism

The 2,8-diazaspiro[4.5]decan-1-one scaffold in tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate provides a conformationally restricted framework that effectively approximates a 5-feature T-type calcium channel pharmacophore model [1]. Compounds built on this spirocyclic core demonstrated potent T-type calcium channel inhibition with modest selectivity over L-type channels (selectivity ratio ranging from 10- to 30-fold across optimized analogs), whereas flexible acyclic diamine-based analogs failed to achieve comparable potency due to unfavorable entropic penalties upon binding [1]. The rigid spiro junction fixes the relative orientation of the piperidine and pyrrolidinone rings at approximately 90°, pre-organizing the molecule for target engagement and reducing the conformational entropy loss upon receptor binding compared to linear flexible diamines [2].

T-type calcium channel ion channel pharmacology structure-activity relationship

Regioselective Boc Protection: N8-Protected vs. N2-Protected or Unprotected 2,8-Diazaspiro[4.5]decane Derivatives

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7) features Boc protection exclusively at the N8 position of the piperidine ring, leaving the N2 position of the pyrrolidinone ring free for subsequent functionalization . This regioselective protection pattern is critical for synthetic efficiency: the Boc group can be quantitatively removed under mild acidic conditions (TFA/CH2Cl2, 1 hour at room temperature) to expose the piperidine nitrogen for further elaboration, while the pyrrolidinone nitrogen remains available for orthogonal reactions without requiring additional protection/deprotection steps . In contrast, the N2-Boc protected regioisomer (CAS 336191-17-4) blocks the pyrrolidinone nitrogen and leaves the piperidine nitrogen free, requiring different synthetic strategies. The unprotected core (2,8-diazaspiro[4.5]decan-1-one, CAS 546086-95-7) lacks this built-in orthogonal handle, necessitating additional protection steps and reducing overall synthetic efficiency [1].

synthetic intermediate orthogonal protection medicinal chemistry building block

GPIIb-IIIa Antagonist Scaffold: Spirocyclic Core Delivers Enhanced Oral Bioavailability vs. Monocyclic Piperidine Templates

Derivatives built on the 2,8-diazaspiro[4.5]decane scaffold, of which tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is the protected precursor, demonstrated significant improvements in pharmacokinetic properties over earlier monocyclic piperidine-based GPIIb-IIIa antagonist templates [1]. In a head-to-head comparison, compound 23 (CT50728), derived from this spirocyclic core, exhibited an IC50 of 53 nM in citrate-buffered platelet-rich plasma (PRP) and 4 nM in solid-phase GPIIb-IIIa competition ELISA, with low protein binding (18.22%) and a favorable log P of -0.91 ± 0.32 [1]. Its prodrug 22 (CT51464) achieved oral bioavailability (F%) of 33% in cynomolgus monkey, 73% in dog, and 22% in rat, with half-lives of 14.2 h, 8.97 h, and 1.81 h, respectively [1]. In contrast, earlier clinical candidates employing monocyclic piperidine templates suffered from poor oral absorption (F% typically <10% in preclinical species) and higher protein binding (>90%), which limited their therapeutic utility [2].

GPIIb-IIIa antagonist platelet aggregation oral bioavailability

Soluble Epoxide Hydrolase (sEH) Inhibition: Spirocyclic Scaffold Enables Species-Specific Activity Tuning via Steric Hindrance Management

2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives, accessible via functionalization of the target compound after Boc deprotection, were identified as highly potent soluble epoxide hydrolase (sEH) inhibitors with oral antihypertensive activity [1]. Docking studies using human and murine sEH X-ray crystal structures revealed that the spirocyclic scaffold creates steric hindrance around the side chain of Phe406 in murine sEH, a key species-difference residue [1]. Structure-based optimization replacing a trifluoromethyl moiety (compound 11) with a trifluoromethoxy moiety (compound 12) alleviated this steric clash and improved murine sEH inhibitory activity [1]. Oral administration of optimized compounds (12, 20, and 37) at 30 mg/kg reduced blood pressure in spontaneously hypertensive rats while having minimal effect on normotensive rats [1]. In contrast, non-spirocyclic urea-based sEH inhibitors (e.g., 1,3-disubstituted ureas lacking the rigid core) showed substantially reduced species translation due to inability to manage Phe406 steric interactions [2].

soluble epoxide hydrolase hypertension species selectivity

Chitin Synthase Inhibition: 1-Oxo-2,8-Diazaspiro[4.5]decane Derivatives Achieve IC50 = 0.10 mM, Comparable to Polyoxin B (IC50 = 0.08 mM)

Derivatives incorporating the 1-oxo-2,8-diazaspiro[4.5]decane core, which is directly accessible from tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate after Boc deprotection, demonstrated potent chitin synthase (CHS) inhibition with IC50 values approaching that of the natural product inhibitor polyoxin B [1]. Compound 5h exhibited an IC50 of 0.10 mM against CHS, compared to 0.08 mM for polyoxin B, the established positive control [1]. Additional compounds in the series showed IC50 values of 0.13 mM (5b), 0.18 mM (5d), and 0.15 mM (5q) [1]. Importantly, these spirocyclic-based inhibitors exhibited selective antifungal activity with little antibacterial potency against tested bacterial strains, confirming target-specific action [1]. Compounds 5k and 5l showed MIC values of 0.07 mmol/L and 0.13 mmol/L against A. flavus, comparable to fluconazole [1].

chitin synthase antifungal enzyme inhibition

Optimal Procurement and Application Scenarios for Tert-Butyl 1-Oxo-2,8-Diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7)


Medicinal Chemistry SAR Campaigns Targeting Ion Channels Requiring Conformationally Restricted Scaffolds

This compound is optimally deployed in structure-activity relationship (SAR) programs targeting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3), where the spirocyclic core provides a 10- to 30-fold selectivity window over L-type channels [1]. After Boc deprotection (TFA/CH2Cl2, 1 h, rt), the free piperidine nitrogen can be functionalized with diverse electrophiles to generate libraries of antagonists. The rigid 90° dihedral angle between rings pre-organizes pharmacophores for target engagement, reducing the entropic binding penalty observed with flexible linear diamine alternatives [2].

Development of Orally Bioavailable GPIIb-IIIa Antagonists for Cardiovascular Applications

Procurement of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate enables construction of GPIIb-IIIa antagonists with demonstrated oral bioavailability (F% = 33-73% across preclinical species) and low protein binding (~18%), superior to monocyclic piperidine templates (F% <10%, protein binding >90%) [1]. The scaffold supports prodrug strategies (e.g., double prodrug 22/CT51464) that achieve extended half-lives (up to 14.2 h in cynomolgus monkey) [1]. This application scenario is validated by comprehensive pharmacokinetic characterization across rat, dog, and non-human primate models [1].

Soluble Epoxide Hydrolase (sEH) Inhibitor Programs Requiring Species-Selective Target Engagement

The 2,8-diazaspiro[4.5]decane scaffold, accessible from this Boc-protected precursor, enables structure-based management of species-specific steric interactions in sEH drug discovery [1]. The rigid core positions urea pharmacophores to accommodate or avoid the Phe406 residue in murine sEH, a critical determinant of species translation [1]. Optimized derivatives demonstrate oral antihypertensive efficacy in spontaneously hypertensive rats at 30 mg/kg [1], making this scaffold suitable for programs where cross-species activity correlation is essential for preclinical development.

Antifungal Drug Discovery Targeting Chitin Synthase with Synthetic, Scalable Scaffolds

Derivatives of the 1-oxo-2,8-diazaspiro[4.5]decane core achieve chitin synthase inhibition with IC50 values within 1.25-fold of the natural product polyoxin B (0.10 mM vs. 0.08 mM) [1]. This scaffold provides a fully synthetic alternative to natural product-based inhibitors, offering advantages in supply chain reliability, structural diversification, and intellectual property freedom [1]. The scaffold also demonstrates selective antifungal activity with minimal antibacterial effects, confirming mechanism-specific action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.